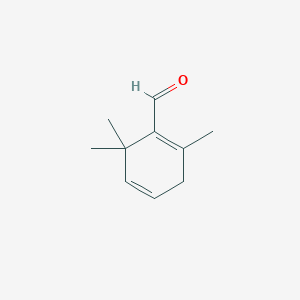

2,6,6-Trimethyl-1,4-cyclohexadiene-1-carboxaldehyde

Vue d'ensemble

Description

2,6,6-Trimethyl-1,4-cyclohexadiene-1-carboxaldehyde (TMCHDA) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TMCHDA is a yellow, oily liquid that is highly reactive and can undergo various chemical reactions. This compound has been used in a wide range of applications, including in the synthesis of other chemicals, as a reagent in organic chemistry, and as a fluorescent probe in biological studies. In

Applications De Recherche Scientifique

Nanostructure Studies

- Theoretical studies on the nanostructure of 2,6,6-trimethyl-1,3-cyclohexadiene-1-carboxaldehyde (safranal) have been conducted using the PCM model to optimize safranal in various solvents, exploring its stability and vibrational properties in different media (Monajjemi et al., 2010).

Volatile Compound Analysis

- Safranal, a volatile compound of saffron, has been quantitatively evaluated and isolated using microsimultaneous hydro distillation-extraction and ultrasound-assisted extraction, revealing significant quantities in Greek saffron samples (Kanakis et al., 2004).

Photochemical and Acid-Catalyzed Studies

- Investigations into the photochemical and acid-catalyzed rearrangements of derivatives of 2,6,6-trimethyl-1,4-cyclohexadiene-1-carboxaldehyde have contributed to understanding the reaction mechanisms in organic chemistry (Schultz & Antoulinakis, 1996).

Aromatic Components in Saffron

- The compound has been identified as a key aromatic component in saffron, contributing to its distinct aroma, as determined through various extraction and analysis techniques (Tarantilis & Polissiou, 1997).

Synthesis from Benzene

- A method for preparing 1,4-cyclohexadiene, a derivative of 2,6,6-trimethyl-1,4-cyclohexadiene-1-carboxaldehyde, from benzene has been developed, showcasing a specific pathway for synthesizing this compound (Dunogues, Calas, & Ardoin, 1972).

Extraction and Determination Techniques

- Advanced extraction and determination methods, such as cooling-assisted headspace liquid-phase microextraction, have been employed for analyzing safranal in Saffron samples (Ghiasvand, Yazdankhah, & Hajipour, 2016).

Comparative Analysis of Volatile Components

- The volatile components of saffron from different regions of Iran have been compared, with safranal being a common component in all samples, using self-modeling curve resolution techniques (Jalali-Heravi, Parastar, & Ebrahimi-Najafabadi, 2010).

Synthesis of Cyan Dyes

- This compound has been involved in the synthesis of cyan dyes, demonstrating its utility in organic synthetic applications (Davis, Groshens, & Parrish, 2010).

Propriétés

Numéro CAS |

162376-82-1 |

|---|---|

Nom du produit |

2,6,6-Trimethyl-1,4-cyclohexadiene-1-carboxaldehyde |

Formule moléculaire |

C10H14O |

Poids moléculaire |

150.22 g/mol |

Nom IUPAC |

2,6,6-trimethylcyclohexa-1,4-diene-1-carbaldehyde |

InChI |

InChI=1S/C10H14O/c1-8-5-4-6-10(2,3)9(8)7-11/h4,6-7H,5H2,1-3H3 |

Clé InChI |

AXVHXJQWKAFHQW-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C=CC1)(C)C)C=O |

SMILES canonique |

CC1=C(C(C=CC1)(C)C)C=O |

Synonymes |

1,4-Cyclohexadiene-1-carboxaldehyde, 2,6,6-trimethyl- (9CI) |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70189.png)

![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B70190.png)